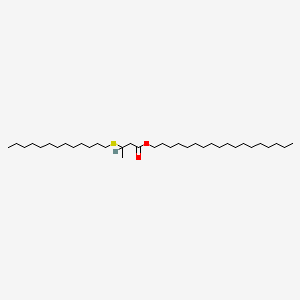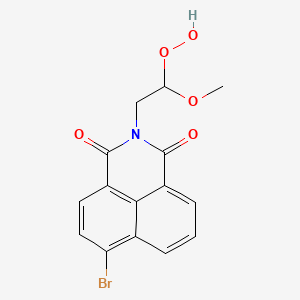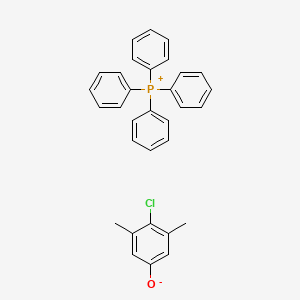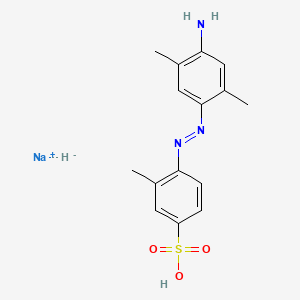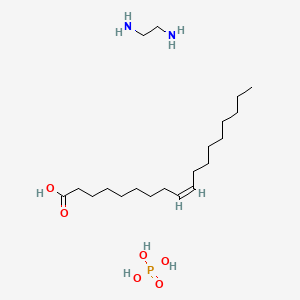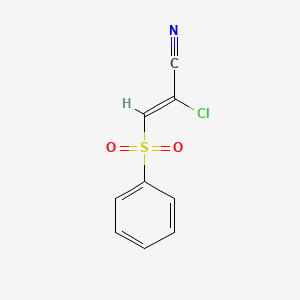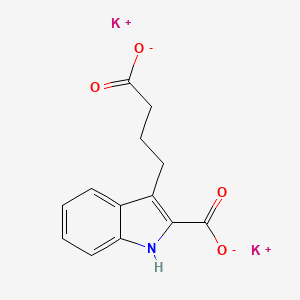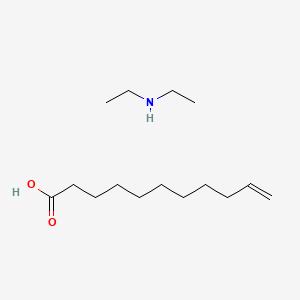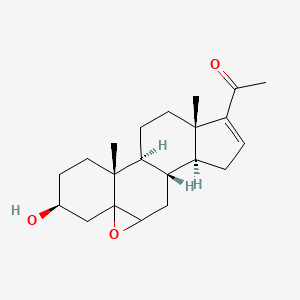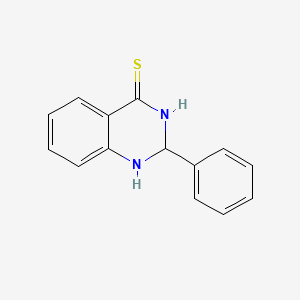
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is an organic compound with the molecular formula C7H10O4S. It is characterized by the presence of a methoxy group, a thioether linkage, and an acrylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid typically involves the reaction of 3-methoxy-3-oxopropyl thiol with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving thioethers and acrylic acids. It serves as a model substrate for investigating the mechanisms of these reactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid involves its interaction with molecular targets through its functional groups. The thioether linkage can participate in nucleophilic or electrophilic reactions, while the acrylic acid moiety can undergo addition or polymerization reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparison with Similar Compounds
- 3-((3-Chloropropyl)thio)acrylic acid
- 3-((3-Hydroxypropyl)thio)acrylic acid
- 3-((3-Aminopropyl)thio)acrylic acid
Comparison: 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets. In contrast, compounds with different substituents, such as chloro, hydroxy, or amino groups, may exhibit different reactivity patterns and applications .
Properties
CAS No. |
41108-61-6 |
|---|---|
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(Z)-3-(3-methoxy-3-oxopropyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C7H10O4S/c1-11-7(10)3-5-12-4-2-6(8)9/h2,4H,3,5H2,1H3,(H,8,9)/b4-2- |
InChI Key |
NCYLXQXNNISTFT-RQOWECAXSA-N |
Isomeric SMILES |
COC(=O)CCS/C=C\C(=O)O |
Canonical SMILES |
COC(=O)CCSC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



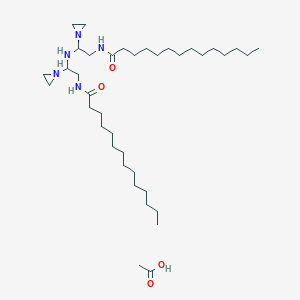
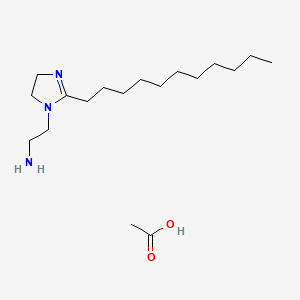
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
